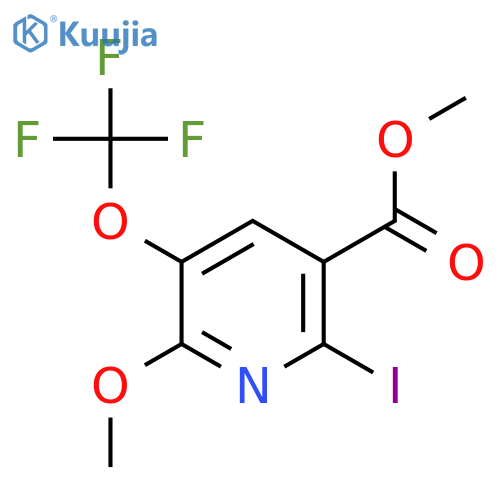

Cas no 1806725-36-9 (Methyl 2-iodo-6-methoxy-5-(trifluoromethoxy)pyridine-3-carboxylate)

1806725-36-9 structure

商品名:Methyl 2-iodo-6-methoxy-5-(trifluoromethoxy)pyridine-3-carboxylate

CAS番号:1806725-36-9

MF:C9H7F3INO4

メガワット:377.055865526199

CID:4832035

Methyl 2-iodo-6-methoxy-5-(trifluoromethoxy)pyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-iodo-6-methoxy-5-(trifluoromethoxy)pyridine-3-carboxylate

-

- インチ: 1S/C9H7F3INO4/c1-16-7-5(18-9(10,11)12)3-4(6(13)14-7)8(15)17-2/h3H,1-2H3

- InChIKey: ZNRMYMYJCWAUIJ-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C(=O)OC)C=C(C(=N1)OC)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 302

- トポロジー分子極性表面積: 57.6

- 疎水性パラメータ計算基準値(XlogP): 2.9

Methyl 2-iodo-6-methoxy-5-(trifluoromethoxy)pyridine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029095701-1g |

Methyl 2-iodo-6-methoxy-5-(trifluoromethoxy)pyridine-3-carboxylate |

1806725-36-9 | 97% | 1g |

$1,475.10 | 2022-03-31 |

Methyl 2-iodo-6-methoxy-5-(trifluoromethoxy)pyridine-3-carboxylate 関連文献

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

1806725-36-9 (Methyl 2-iodo-6-methoxy-5-(trifluoromethoxy)pyridine-3-carboxylate) 関連製品

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量